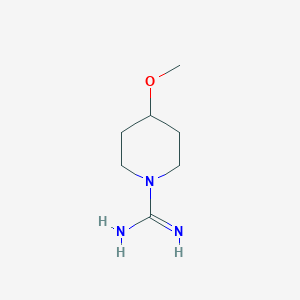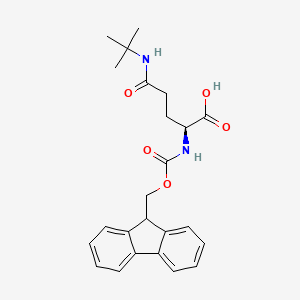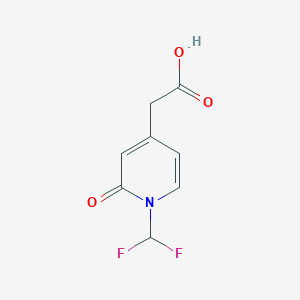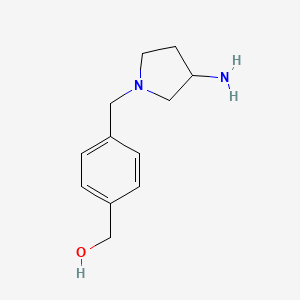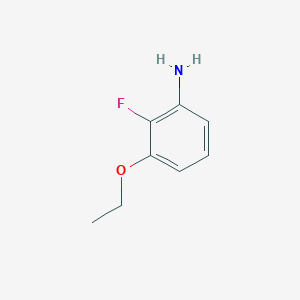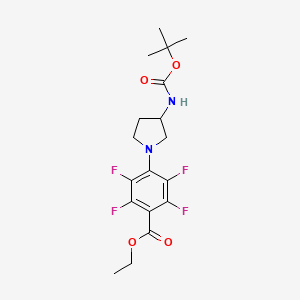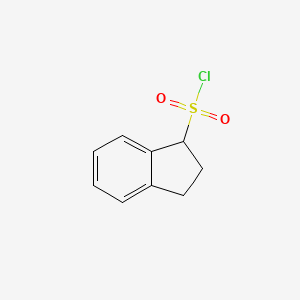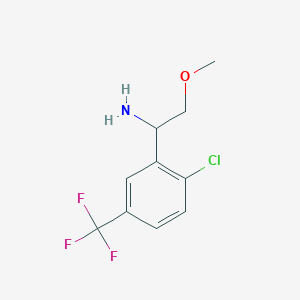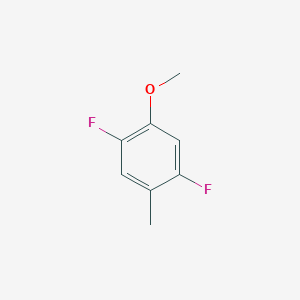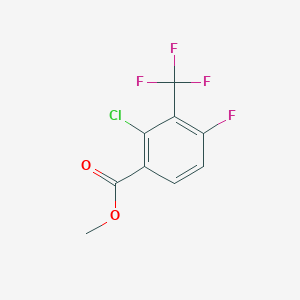
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of pyrrolidine, quinoline, and thiourea moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrrolidine and quinoline intermediates, followed by their coupling with thiourea.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the pyrrolidine intermediate involves the reaction of pyrrolidine with an appropriate alkylating agent under basic conditions.
Step 2: The quinoline intermediate is prepared through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones.
Step 3: The final coupling step involves the reaction of the pyrrolidine and quinoline intermediates with thiourea in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions.
-
Industrial Production Methods
- Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Automation and optimization of reaction parameters are crucial for large-scale production.
化学反応の分析
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or amines replace the sulfur atom.
-
Common Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Catalysts: Lewis acids, bases.
-
Major Products
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Amines, alcohols.
- Substitution products: Halides, amines.
科学的研究の応用
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea has a wide range of applications in scientific research:
-
Chemistry
- Used as a ligand in coordination chemistry for the synthesis of metal complexes.
- Employed in organic synthesis as a building block for more complex molecules.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and kinases.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
- Evaluated for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
-
Industry
- Utilized in the development of novel materials with specific electronic and optical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiourea moiety is known to form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity.
Molecular Targets and Pathways:
類似化合物との比較
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea can be compared with other compounds that have similar structural features or biological activities.
-
Similar Compounds
1-((S)-Pyrrolidin-2-ylmethyl)-3-(quinolin-4-ylmethyl)thiourea: Lacks the vinylquinuclidin moiety, resulting in different biological activity.
3-(quinolin-4-ylmethyl)-1-(pyrrolidin-2-ylmethyl)thiourea: Similar structure but different stereochemistry, leading to variations in enzyme inhibition.
1-(quinolin-4-ylmethyl)-3-(pyrrolidin-2-ylmethyl)thiourea: Similar structure but lacks the vinyl group, affecting its chemical reactivity.
-
Uniqueness
- The presence of the vinylquinuclidin moiety in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a compound of great interest for future research and development.
特性
分子式 |
C25H33N5S |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
1-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17?,18?,19-,23?,24+/m0/s1 |
InChIキー |
AEPMVHRJTABIAB-UWKMRNFWSA-N |
異性体SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5 |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


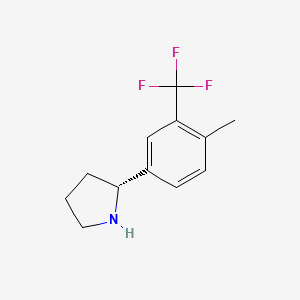
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
